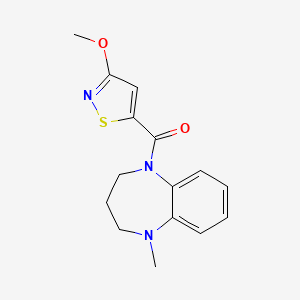![molecular formula C13H23N7O B7436412 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as CYT387, and it belongs to the class of Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that have shown promise in treating various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide involves the inhibition of JAK2. JAK2 is a protein that is involved in the signaling pathways of various cytokines and growth factors. By inhibiting the activity of JAK2, CYT387 can block the downstream signaling pathways that are involved in the development of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide are primarily related to its inhibition of JAK2. By blocking the downstream signaling pathways that are involved in the development of various diseases, CYT387 can reduce inflammation, suppress the immune system, and inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide in lab experiments is its specificity for JAK2. This compound has a high affinity for JAK2, which makes it an effective inhibitor of this protein. However, one of the limitations of using CYT387 in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide. One direction is to investigate the potential applications of this compound in other diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to explore the use of CYT387 in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further research is needed to optimize the synthesis method of CYT387 and improve its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide involves several steps. The first step is the synthesis of 4,6-diamino-1,3,5-triazine, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4,6-diamino-1,3,5-triazin-2-ylamino)acetate. The next step involves the reaction of this compound with cyclohexylamine to form 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide has been extensively studied in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of myeloproliferative neoplasms (MPNs). MPNs are a group of blood cancers that are characterized by the overproduction of blood cells. JAK inhibitors, including CYT387, have shown promise in treating MPNs by inhibiting the activity of JAK2, a protein that plays a key role in the development of these cancers.
Propriétés
IUPAC Name |
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N7O/c14-11-18-12(15)20-13(19-11)17-7-6-16-10(21)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,16,21)(H5,14,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBRUMPCUXLIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCNC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)
![5-acetyl-N-[(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436367.png)
![Methyl 2-[[2-[[5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carbonyl]amino]acetyl]amino]acetate](/img/structure/B7436376.png)
![N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide](/img/structure/B7436380.png)
![2-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436386.png)
![Tert-butyl 2-cyclopentyl-3-oxo-3-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propanoate](/img/structure/B7436396.png)
![2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436401.png)

![2-N-[(2,4-difluorophenyl)methyl]-2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436406.png)
![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)